molecular formula C8H17NO4 B12080367 3-(Dimethylamino)-2,4,5-trihydroxyhexanal

3-(Dimethylamino)-2,4,5-trihydroxyhexanal

Cat. No.: B12080367
M. Wt: 191.22 g/mol
InChI Key: IJUPCLYLISRDRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves several enzymatic steps. The first step, catalyzed by a nucleotidyltransferase referred to as TylA1, involves the attachment of D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-60 hydroxyl group and oxidation of the C-40 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-30 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .

Industrial Production Methods: Industrial production of mycaminose typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process may include controlled acid hydrolysis of tylosin to produce mycaminose .

Chemical Reactions Analysis

Types of Reactions: Mycaminose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Mycaminose can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often use nucleophiles like ammonia or amines under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of mycaminose, such as dimethylamino derivatives and keto derivatives .

Mechanism of Action

The mechanism of action of mycaminose involves its incorporation into macrolide antibiotics, which bind to the bacterial ribosome and inhibit protein synthesis. This binding occurs in the nascent peptide exit tunnel near the peptidyl transferase center, preventing the elongation of the peptide chain . The molecular targets include the ribosomal RNA and associated proteins .

Properties

IUPAC Name

3-(dimethylamino)-2,4,5-trihydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUPCLYLISRDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)N(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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